molecular formula C17H17N5O3S B2716568 [2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester CAS No. 516461-36-2

[2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester

Cat. No. B2716568
CAS RN: 516461-36-2
M. Wt: 371.42
InChI Key: UNQKDWAXBQZOKQ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . It is a small molecule that has been synthesized as a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell proliferation and is a target for cancer treatment .


Synthesis Analysis

The synthesis of this compound involves the use of absolute ethanol and hydrazine hydrate . The reaction mixture is heated at reflux for several hours, then allowed to cool down to room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a phenyl group attached to a pyrazolo[3,4-d]pyrimidine core, which is further linked to an acetylamino-acetic acid ethyl ester group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been monitored using techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .


Physical And Chemical Properties Analysis

The compound is a yellow liquid . Its 1H NMR spectrum has been recorded, providing information about its proton environment .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications : Research has demonstrated the synthesis of various heterocyclic systems, including pyrazolopyrimidines and pyridopyrimidinones, through reactions involving similar chemical structures. These compounds are of interest due to their potential applications in medicinal chemistry and materials science. For instance, the synthesis of novel pyrazolopyrimidines derivatives has shown anticancer and anti-inflammatory properties, underscoring the therapeutic potential of such chemicals (Rahmouni et al., 2016).

Chemical Sensing and Materials Science : Compounds with a similar structural framework have been used to develop chemosensors for metal ions, demonstrating the utility of these molecules in analytical chemistry and environmental monitoring. A study detailed the synthesis of a colorimetric chemosensor capable of detecting Cu2+, Zn2+, and Co2+ ions, showcasing the ability of these compounds to serve as sensitive detection tools (Aysha et al., 2021).

Organic Synthesis and Ligand Design : The unique reactivity of compounds within this chemical space enables the construction of complex organic molecules and ligands for metal complexes. This has implications for the development of new materials and catalysts. A particular study highlighted the use of related esters in the synthesis of iron(II) complexes, which are relevant in the study of spin states and magnetic properties (Galadzhun et al., 2019).

Advanced Material Applications : The structural motifs similar to "[2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester" have been explored for the design of advanced materials. This includes the development of novel ligands for the attachment to semiconductor surfaces, highlighting the potential of these compounds in the fabrication of electronic and photonic devices (Zong et al., 2008).

Future Directions

The compound has shown promising results in preliminary studies, displaying potent activity against several cell lines and CDK2 . Future research could focus on further investigating its mechanism of action, optimizing its synthesis, and assessing its potential as a therapeutic agent in various disease models .

Biochemical Analysis

Cellular Effects

In cellular context, ethyl 2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]acetate and its analogs have demonstrated potent cytotoxicity, with variable degrees of potency and cell line selectivity in antiproliferative assays

Molecular Mechanism

It’s structurally very similar to tyrosine and receptor kinase inhibitors . Therefore, it’s plausible that it may exert its effects through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name

ethyl 2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-2-25-15(24)9-18-14(23)10-26-17-13-8-21-22(16(13)19-11-20-17)12-6-4-3-5-7-12/h3-8,11H,2,9-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQKDWAXBQZOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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